Isocetyl behenate
Description
Structure
2D Structure
Properties
CAS No. |
94247-28-6 |
|---|---|
Molecular Formula |
C38H76O2 |
Molecular Weight |
565 g/mol |
IUPAC Name |
14-methylpentadecyl docosanoate |
InChI |
InChI=1S/C38H76O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26-29-32-35-38(39)40-36-33-30-27-24-21-18-19-22-25-28-31-34-37(2)3/h37H,4-36H2,1-3H3 |
InChI Key |
QSPIWLSLJAVCNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Other CAS No. |
94247-28-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering for Isocetyl Behenate
Mechanistic Pathways of Esterification for Isocetyl Behenate (B1239552) Formation
The formation of isocetyl behenate occurs via an esterification reaction, a thermodynamically controlled process where an alcohol and a carboxylic acid react to form an ester and water. mdpi.com The reaction equilibrium can be shifted toward the product side by either using an excess of one reactant (typically the alcohol) or by continuously removing the water by-product. masterorganicchemistry.com
Industrial synthesis of esters like this compound predominantly relies on catalysts to accelerate the reaction rate to achieve viable production times. cir-safety.org These catalytic routes can be broadly classified as either homogeneous or heterogeneous.
Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a liquid phase for ester synthesis. The most common method is the Fischer-Speier esterification, which employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in catalytic amounts. masterorganicchemistry.comgoogle.com
The mechanism for the acid-catalyzed formation of this compound from behenic acid and isocetyl alcohol proceeds through several reversible steps:
Protonation: The carbonyl oxygen of behenic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isocetyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. byjus.com
This process, while effective, requires neutralization and washing steps to remove the acid catalyst, which can generate significant wastewater.
Heterogeneous catalysis offers a more environmentally benign alternative by using a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. researchgate.netresearchgate.net This approach simplifies catalyst separation from the reaction products, allowing for easy recovery and reuse, and often results in a purer product with fewer downstream processing steps. researchgate.net
For the synthesis of this compound, solid acid catalysts such as zeolites, sulfated zirconia, or ion-exchange resins can be employed. The reaction mechanism on the surface of a heterogeneous catalyst involves three key stages:
Adsorption: The reactants, behenic acid and isocetyl alcohol, adsorb onto the active sites on the catalyst surface.
Surface Reaction: The esterification reaction occurs between the adsorbed molecules at the active sites. The fundamental chemical steps are similar to the homogeneous pathway, but they are confined to the catalyst's surface.
Desorption: The products, this compound and water, desorb from the catalyst surface, freeing the active sites for subsequent reaction cycles.
The efficiency of heterogeneous catalysts depends on factors like surface area, pore size, and the strength and density of acidic sites on the surface. mpg.de
Biocatalysis has emerged as a powerful "green chemistry" tool for ester synthesis, utilizing enzymes as catalysts. researchgate.net Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are particularly effective for this purpose, offering high specificity and operating under mild reaction conditions, which minimizes by-product formation and energy consumption. mdpi.com
The selection of an appropriate lipase (B570770) is critical for achieving high conversion rates in the synthesis of long-chain esters like this compound. Lipases from various microbial sources, such as Candida antarctica (specifically lipase B), Rhizomucor miehei, and Thermomyces lanuginosus, are commonly used due to their broad substrate specificity and stability. mdpi.comnih.gov
For industrial-scale applications, enzymes are typically immobilized on solid supports. researchgate.net Immobilization enhances the operational stability of the enzyme, protects it from harsh reaction conditions, and, most importantly, allows for its easy recovery and reuse over multiple batches, significantly reducing process costs. researchgate.netmdpi.com
Common immobilization strategies include:
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier, such as an acrylic resin (e.g., Novozym® 435, which is immobilized Candida antarctica lipase B) or silica (B1680970) gel. nih.gov This method is simple, but enzyme leaching can occur.
Covalent Bonding: The enzyme is attached to the support via strong covalent bonds, which prevents leaching and often increases stability.
Entrapment: The enzyme is physically confined within the porous matrix of a polymer or gel.
The choice of support material can also influence enzyme activity; for instance, hydrophobic supports can help orient the lipase in a way that exposes its active site, enhancing catalytic efficiency in non-aqueous media. researchgate.net
The enzymatic synthesis of esters is a reversible reaction, and its kinetics are often described by the Ping-Pong Bi-Bi mechanism. bas.bg In this model, the enzyme first binds with one substrate (the acid), releases a product (water), and then binds with the second substrate (the alcohol) to form the final ester.
Achieving high yields requires careful optimization of several key parameters to overcome thermodynamic limitations and maximize the reaction rate: rsc.org
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to enzyme denaturation. The optimal temperature is a balance between reaction kinetics and enzyme stability, often found between 40-70°C for many lipases. mdpi.com
Substrate Molar Ratio: The ratio of behenic acid to isocetyl alcohol affects the reaction equilibrium. While an equimolar ratio is stoichiometric, using an excess of the alcohol can shift the equilibrium towards ester formation. However, a large excess of alcohol can sometimes cause substrate inhibition. rsc.org
Enzyme Loading: A higher concentration of the immobilized enzyme leads to a faster reaction rate, but also increases costs. The optimal loading is determined by balancing reaction time with economic feasibility. mdpi.com
Water Activity (a_w): Water is a product of esterification, and its accumulation can reverse the reaction. wur.nl Therefore, removing water (e.g., by vacuum or molecular sieves) is crucial for achieving high conversion. mdpi.com However, a minimal amount of water is essential for maintaining the enzyme's active conformational structure. wur.nl Optimizing the water activity in the reaction medium is therefore critical.
Reaction Medium: While many modern processes favor solvent-free systems for environmental reasons, the use of a non-polar organic solvent like hexane (B92381) can sometimes improve substrate solubility and reduce viscosity, enhancing reaction rates. mdpi.com
Enzymatic Synthesis of this compound: Biocatalytic Considerations
Process Optimization for Enhanced Yield and Selectivity of this compound
Optimizing the synthesis of this compound focuses on maximizing the conversion of reactants into the desired ester while minimizing side reactions and the formation of impurities. This involves a careful balance of various process parameters and the implementation of efficient purification strategies.
The yield and selectivity of the esterification reaction to form this compound are highly dependent on the reaction conditions. Key parameters that are profiled and optimized include temperature, pressure, and the molar ratio of the reactants.
Temperature: Esterification is typically an endothermic and reversible reaction, requiring heat to drive the process toward the product side. mcbconsulting.ch The reaction temperature is a critical variable; higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decomposition of the reactants and product. For the synthesis of similar long-chain esters, reaction temperatures can range from 60°C to 220°C, depending on the catalyst and system used. mdpi.comgoogleapis.com For instance, some industrial esterifications are carried out at temperatures between 200°C and 250°C. googleapis.com
Pressure: The reaction is often conducted at atmospheric pressure. To enhance the reaction rate and drive the equilibrium towards the formation of the ester, the water produced as a by-product must be continuously removed. mcbconsulting.chscribd.com This is often achieved by applying a vacuum during the later stages of the reaction or by using a Dean-Stark apparatus with an azeotropic solvent like toluene. googleapis.com
Reactant Ratios: The stoichiometry of the reaction requires a 1:1 molar ratio of isocetyl alcohol to behenic acid. However, to shift the reaction equilibrium to favor product formation, one of the reactants is typically used in excess. Often, the alcohol is used in excess as it is generally lower in cost and easier to remove from the final product mixture. Molar ratios of alcohol to acid can range from 1:1 to as high as 9:1 in related esterification processes to maximize the conversion of the more valuable fatty acid. ijesd.org
Table 1: General Profile of Reaction Conditions for Long-Chain Ester Synthesis
| Parameter | Typical Range | Rationale and Research Findings |
| Temperature | 60°C - 250°C | Increases reaction rate. Optimal temperature balances rate with prevention of side reactions and thermal degradation. mdpi.comgoogleapis.comgoogleapis.com |
| Pressure | Vacuum to Atmospheric | By-product (water) removal is crucial to drive the reaction forward. This is often facilitated by vacuum or azeotropic distillation. mcbconsulting.chgoogleapis.com |
| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 9:1 | An excess of one reactant (typically the alcohol) is used to shift the equilibrium and maximize the conversion of the limiting reactant (the fatty acid). ijesd.org |
Following the synthesis, the crude this compound must undergo several downstream processing steps to remove unreacted starting materials, the catalyst, and any by-products. wikipedia.orgmt.com The goal is to achieve the high level of purity required for cosmetic applications.
The typical purification sequence involves several unit operations:
Catalyst Removal: If a homogeneous acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used, it is typically neutralized with an alkaline solution, such as sodium carbonate or sodium hydroxide. ijesd.orgasta.edu.au The resulting salts are then removed by washing with water.
Removal of Unreacted Acid: Any remaining behenic acid can also be removed during the alkaline wash, as it is converted to its water-soluble salt. asta.edu.au
Removal of Excess Alcohol: The excess isocetyl alcohol is typically removed by vacuum distillation, taking advantage of its lower boiling point compared to the ester product.
Washing and Drying: The organic phase containing the ester is washed multiple times with water to remove any residual salts, soaps, and other water-soluble impurities. asta.edu.au The final ester product is then dried under vacuum to remove any remaining water.
Deodorization and Decolorization: For high-purity cosmetic-grade esters, additional steps such as treatment with activated carbon for decolorization or steam stripping/distillation for deodorization may be employed to remove final traces of volatile impurities and colored bodies. googleapis.com
Table 2: Downstream Processing Techniques for this compound Purification
| Step | Technique | Purpose |
| Neutralization | Alkaline Wash (e.g., Sodium Carbonate solution) | To remove acidic catalysts and unreacted behenic acid. ijesd.orgasta.edu.au |
| Separation | Phase Separation / Centrifugation | To separate the organic ester layer from the aqueous wash layer. asta.edu.aucelignis.com |
| Purification | Vacuum Distillation | To remove excess, more volatile isocetyl alcohol. scribd.com |
| Final Polishing | Water Washing, Drying | To remove residual water-soluble impurities and water. asta.edu.au |
| Finishing | Carbon Treatment / Deodorization | To improve color and odor for high-purity applications. googleapis.com |
Green Chemistry Principles in this compound Production
The modern chemical industry is increasingly adopting green chemistry principles to design safer, more efficient, and environmentally benign processes. nih.govrsc.org The synthesis of this compound is no exception, with research focusing on reducing solvent use, maximizing atom economy, and minimizing waste. semanticscholar.org
A key goal of green chemistry is to eliminate or reduce the use of auxiliary substances like solvents, which contribute significantly to industrial waste. semanticscholar.orgskpharmteco.com
Solvent-Free Synthesis: The esterification to produce this compound can potentially be conducted under solvent-free conditions. This approach has several advantages, including reduced reactor volume, lower separation costs, elimination of solvent waste, and reduced safety hazards associated with flammable or toxic solvents. In a solvent-free process, one of the reactants, typically the isocetyl alcohol, can be used in sufficient excess to act as the reaction medium. Alternatively, the reaction can be run "neat" by heating the reactants above their melting points to form a liquid phase. The removal of water is still critical and is typically achieved by applying a vacuum. Isocyanate-free and solvent-free methods are being developed for other polymer syntheses and serve as a model for greener ester production. rsc.org
Reduced-Solvent Synthesis: Where a solvent is necessary, for example, to facilitate azeotropic removal of water, the choice of solvent is critical. Green solvent selection guides prioritize solvents with low toxicity, high biodegradability, and those derived from renewable resources. Toluene, a common solvent for azeotropic distillation, is effective but has health and environmental concerns. googleapis.com Greener alternatives are continually being investigated.
Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. acs.org The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product.
The Fischer esterification of isocetyl alcohol (C₁₆H₃₄O) and behenic acid (C₂₂H₄₄O₂) to form this compound (C₃₈H₇₆O₂) has water (H₂O) as its only by-product. nrochemistry.com
Reaction: C₁₆H₃₄O + C₂₂H₄₄O₂ → C₃₈H₇₆O₂ + H₂O
Molar Masses:
Isocetyl Alcohol: ~242.44 g/mol
Behenic Acid: ~340.58 g/mol
this compound: ~565.01 g/mol
Water: 18.02 g/mol
The percent atom economy is calculated as: (Mass of desired product / Total mass of all reactants) x 100
Atom Economy = [565.01 / (242.44 + 340.58)] x 100 = 96.9%
This high theoretical atom economy makes esterification an efficient process from a green chemistry perspective. rsc.org
Table 3: Atom Economy Calculation for this compound Synthesis
| Reactant / Product | Chemical Formula | Molar Mass ( g/mol ) |
| Isocetyl Alcohol | C₁₆H₃₄O | 242.44 |
| Behenic Acid | C₂₂H₄₄O₂ | 340.58 |
| Total Reactant Mass | 583.02 | |
| This compound (Product) | C₃₈H₇₆O₂ | 565.01 |
| Water (By-product) | H₂O | 18.02 |
| Theoretical Atom Economy | 96.9% |
Waste Minimization: While the atom economy is high, practical waste is generated from catalysts, excess reactants, and purification media. Waste minimization strategies include:
Catalyst Recycling: Using heterogeneous (solid) acid catalysts that can be easily filtered out and reused, which simplifies purification and reduces aqueous waste streams from neutralization.
Reactant Recovery: Implementing efficient distillation processes to recover and recycle the excess isocetyl alcohol for use in subsequent batches.
Waste Treatment: Treating the aqueous wash streams to neutralize pH and reduce the concentration of organic compounds before disposal, in accordance with environmental regulations. asta.edu.au The overarching goal is to move towards a circular process, minimizing both resource consumption and waste generation. acs.org
Sophisticated Structural Elucidation and Analytical Characterization of Isocetyl Behenate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like isocetyl behenate (B1239552). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment. mdpi.comacs.org For complex molecules, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. essencejournal.com
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides specific information about the hydrogen atoms within the isocetyl behenate molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons. mnstate.edursc.org
In a typical ¹H-NMR spectrum of this compound, the numerous overlapping signals from the long alkyl chains of both the isocetyl and behenoyl moieties create a large, complex multiplet in the upfield region (approximately δ 1.2-1.4 ppm). essencejournal.com More distinct signals, however, allow for the identification of key structural features:
Ester Linkage: The protons on the carbon adjacent to the ester oxygen (the α-methylene group of the isocetyl alcohol portion) are deshielded and typically appear as a triplet around δ 4.05 ppm.
Alkyl Chain Termini: The terminal methyl groups (-CH₃) of both the behenic acid and isocetyl alcohol chains produce signals at the most upfield region, typically around δ 0.88 ppm as a triplet. The methyl groups of the iso-branching in the isocetyl chain will also appear in this region, often as a doublet.
α-Methylene to Carbonyl: The protons on the carbon alpha to the carbonyl group of the behenic acid portion are also deshielded and resonate as a triplet around δ 2.28 ppm.
Table 1: Representative ¹H-NMR Chemical Shifts for this compound
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Terminal -CH₃ groups | ~ 0.88 | Triplet |
| Methylene (B1212753) chain (-CH₂-)n | ~ 1.25 | Multiplet |
| α-Methylene to C=O | ~ 2.28 | Triplet |
| α-Methylene to -O- | ~ 4.05 | Triplet |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific spectrometer frequency used. awi.de
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon framework of the molecule. ymdb.ca Each unique carbon atom in the structure gives a distinct signal. mnstate.edu For this compound, the ¹³C-NMR spectrum confirms the presence of the long aliphatic chains and the key functional groups.
Key signals in the ¹³C-NMR spectrum include:
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is significantly deshielded and appears at a characteristic downfield shift, typically around δ 174 ppm. sci-hub.se
Ester Linkage Carbon: The carbon atom of the isocetyl moiety bonded to the ester oxygen appears at approximately δ 65 ppm.
Alkyl Chain Carbons: The carbons of the long methylene (-CH₂-) chains resonate in a dense cluster between approximately δ 22 and 35 ppm.
Terminal Methyl Carbons: The terminal methyl carbons of the alkyl chains are the most shielded and appear at the furthest upfield position, around δ 14 ppm.
Table 2: Characteristic ¹³C-NMR Chemical Shifts for this compound
| Functional Group | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Terminal -CH₃ carbons | ~ 14 |
| Methylene chain (-CH₂-)n | ~ 22 - 35 |
| Carbon α to C=O | ~ 34 |
| Carbon α to -O- | ~ 65 |
| Carbonyl Carbon (C=O) | ~ 174 |
Note: Chemical shifts are relative to a standard reference and can vary based on experimental conditions. awi.de
While 1D NMR provides a list of chemical shifts, 2D NMR experiments establish the connectivity between atoms, which is crucial for unambiguously assembling the structure of complex molecules like long-chain esters. mdpi.comessencejournal.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton-proton networks along the alkyl chains. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of a proton signal to its attached carbon atom. mdpi.comsci-hub.se
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the protons on the α-methylene of the isocetyl group (around δ 4.05 ppm) and the carbonyl carbon of the behenoyl group (around δ 174 ppm), confirming the ester linkage. sci-hub.se
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. essencejournal.com
Electrospray Ionization (ESI) is a soft ionization technique, meaning it can ionize molecules without causing significant fragmentation. libretexts.orgresearchgate.net This makes it particularly suitable for determining the molecular weight of larger, thermally unstable molecules like long-chain esters. libretexts.org
In a typical ESI-MS analysis of this compound (Molecular Formula: C₃₈H₇₆O₂; Molecular Weight: 565.02 g/mol ), the compound is often detected as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. uni.luwiley-vch.de The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule. rsc.org
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 565.59181 |
| [M+Na]⁺ | 587.57375 |
| [M+K]⁺ | 603.54769 |
Source: PubChemLite, Predicted data. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. smithers.com It is an excellent method for assessing the purity of volatile and semi-volatile compounds like this compound. researchgate.netsmithers.com
In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Different components of the sample travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. smithers.com As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.
This technique is highly effective for:
Purity Validation: By showing a single major peak in the chromatogram, GC-MS can confirm the high purity of the this compound sample. smithers.com
Contaminant Identification: Any minor peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities, such as unreacted starting materials (isocetyl alcohol or behenic acid) or by-products from the synthesis process. smithers.comresearchgate.net The ability to detect and identify even trace amounts of contaminants is a key advantage of GC-MS. smithers.com
Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups present in a molecule. numberanalytics.comsurfacesciencewestern.com These techniques probe the vibrational modes of chemical bonds, which are unique to specific functional groups, thereby providing a molecular "fingerprint." libretexts.orgcopbela.org For this compound, these methods are crucial for confirming the presence of the characteristic ester linkage and the long aliphatic chains.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, highlighting polar bonds. covalentmetrology.com It is particularly sensitive to hetero-nuclear functional groups like the carbonyl (C=O) and C-O groups of the ester. surfacesciencewestern.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) and is highly sensitive to non-polar, homo-nuclear bonds, such as the carbon-carbon (C-C) backbone of the alkyl chains. surfacesciencewestern.comcovalentmetrology.com The combined use of FTIR and Raman provides complementary data for a more complete structural confirmation. spectroscopyonline.com
The expected vibrational frequencies for this compound are based on characteristic group frequencies for long-chain esters. cdnsciencepub.comacs.org The most prominent peak in the FTIR spectrum is the strong C=O stretching vibration of the ester group. libretexts.org The long methylene (-CH2-) chains of both the isocetyl and behenate moieties give rise to strong C-H stretching and bending vibrations.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (FTIR/Raman) | Description |
|---|---|---|---|
| C-H Asymmetric Stretch | ~2955-2965 | FTIR & Raman | Strong signal from methyl (-CH₃) and methylene (-CH₂) groups. |
| C-H Symmetric Stretch | ~2915-2925 and ~2850-2860 | FTIR & Raman | Very strong signals indicative of long aliphatic chains. researchgate.net |
| C=O Stretch | ~1735-1745 | FTIR (Strong), Raman (Weak) | Characteristic, sharp, and intense absorption for the saturated ester carbonyl group. libretexts.org |
| CH₂ Scissoring/Bending | ~1465-1475 | FTIR & Raman | Bending vibration within the methylene groups of the long alkyl chains. preprints.org |
| C-O-C Asymmetric Stretch | ~1210-1260 | FTIR (Strong) | Strong absorption associated with the ester linkage. |
| C-O-C Symmetric Stretch | ~1160-1180 | FTIR (Strong) | Strong absorption associated with the ester linkage, often appearing as part of a complex pattern. libretexts.org |
Chromatographic Techniques for Purity, Isomer Separation, and Quantitative Analysis
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. researchgate.net For a cosmetic-grade ingredient like this compound, chromatographic methods are essential for assessing purity, separating potential isomers originating from the branched isocetyl alcohol raw material, and detecting any residual reactants or volatile impurities. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like long-chain esters. nih.govcerealsgrains.org Due to the non-polar nature of this compound and the lack of a strong UV-absorbing chromophore, a specific HPLC method must be developed for its analysis.
A reversed-phase HPLC (RP-HPLC) method is most suitable. In this mode, a non-polar stationary phase is used with a polar mobile phase. researchgate.net this compound, being highly non-polar, will be strongly retained on the column and require a mobile phase with a high organic solvent content for elution. Given that this compound is a mixture of isomers (due to the branched isocetyl group), the chromatographic conditions can be optimized to separate these closely related structures.
Because the ester lacks a chromophore for UV detection, alternative detection methods are necessary. An Evaporative Light Scattering Detector (ELSD) is ideal for such non-volatile analytes, as its response is dependent on the mass of the analyte rather than its optical properties. researchgate.net Alternatively, a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) could be employed for detection and further structural confirmation. eeer.org
Table 2: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation of long-chain esters based on hydrophobicity. ejgm.co.uk |
| Mobile Phase | Gradient of Acetonitrile and Isopropanol | A strong organic mobile phase is needed to elute the highly non-polar analyte. A gradient allows for the separation of isomers and impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. ejgm.co.uk |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase. |
| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detection for non-volatile compounds without a UV chromophore. researchgate.net |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Sample Preparation | Dissolve in Tetrahydrofuran or a similar strong organic solvent. | Ensures complete dissolution of the waxy ester before injection. |
Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile compounds. imist.mabiomedres.us It is used in two key ways for the characterization of this compound: for analyzing volatile impurities and for confirming the identity of its constituent fatty acid and alcohol chains. news-medical.netskemman.is
For the analysis of volatile impurities, such as residual solvents from the manufacturing process, headspace GC coupled with mass spectrometry (HS-GC-MS) is the standard technique. researchgate.netutm.my This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC-MS system for separation and identification. utm.my
Table 3: Typical GC-MS Parameters for Compositional Analysis (Post-Transesterification)
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-WAX) capillary column; 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column separates compounds primarily by boiling point. A polar column (like WAX) is excellent for separating FAMEs. notulaebotanicae.ro |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |
| Oven Program | Start at 100°C, ramp to 300°C at 10°C/min, hold for 10 min | A temperature gradient is required to elute both the relatively volatile isocetyl alcohol and the less volatile methyl behenate. |
| Injector | Split/Splitless, 280 °C | High temperature ensures rapid vaporization of the sample. |
| Detector | Mass Spectrometer (MS) | Provides mass spectra for definitive identification of methyl behenate and isocetyl alcohol by comparison to spectral libraries. researchgate.net |
Mechanistic Investigations of Isocetyl Behenate in Engineered Material Systems
Interfacial Phenomena and Surface Activity Mechanisms
The surface activity of isocetyl behenate (B1239552) is a critical aspect of its function in multi-phase material systems. Its amphiphilic nature, though weak, drives it to interfaces, where it can alter the energetic landscape and influence system stability and properties.
The adsorption of long-chain esters like isocetyl behenate at solid-liquid interfaces is a dynamic process governed by the interplay of enthalpic and entropic factors. The long alkyl chains of the molecule have an affinity for non-polar solid surfaces, leading to adsorption driven by van der Waals forces. At the same time, the polar ester group can interact with more polar surface sites.
Adsorption Kinetics: The initial adsorption process is often diffusion-controlled, where the rate of accumulation at the interface is determined by the transport of this compound molecules from the bulk liquid to the solid surface. As the surface coverage increases, the adsorption kinetics may transition to a more attachment-limited regime, where the rate is governed by the energy barrier for the molecule to find a suitable orientation and attach to the surface. The presence of other species in the formulation can competitively adsorb, influencing the adsorption rate of this compound.
Desorption Dynamics: Desorption is the reverse process, where thermal energy or displacement by more strongly adsorbing species can cause this compound to detach from the surface and return to the bulk liquid. The energy of adsorption, which is related to the strength of the interaction between the ester and the surface, dictates the desorption rate. For long-chain esters, this energy can be significant due to the cumulative effect of van der Waals interactions along the alkyl chains, leading to relatively slow desorption rates and, in some cases, near-irreversible adsorption under specific conditions.
The branched nature of the isocetyl group can influence the packing of the molecules at the interface, potentially creating a less ordered and more dynamic adsorbed layer compared to linear esters. This can affect both the rate and extent of adsorption and desorption.
Table 1: Theoretical Adsorption Parameters for Long-Chain Esters at a Non-Polar Solid-Liquid Interface
| Parameter | Description | Typical Value Range |
|---|---|---|
| Adsorption Rate Constant (k_ads) | Rate of ester attachment to the surface. | 10³ - 10⁵ M⁻¹s⁻¹ |
| Desorption Rate Constant (k_des) | Rate of ester detachment from the surface. | 10⁻² - 10⁰ s⁻¹ |
| Equilibrium Adsorption Constant (K_eq) | Ratio of adsorption to desorption rates (k_ads/k_des), indicating the strength of adsorption. | 10⁴ - 10⁶ M⁻¹ |
Note: The data in this table are illustrative for long-chain esters and are not specific experimental values for this compound.
This compound can modify the interfacial tension between two immiscible liquids or at a liquid-solid interface. By adsorbing at the interface, it disrupts the cohesive forces of the bulk liquids and reduces the energy required to create new interfacial area.
In a system of two immiscible liquids, such as an oil and a polar solvent, the this compound molecules will orient themselves at the interface with their long hydrocarbon chains in the oil phase and the ester group towards the more polar phase. This orientation reduces the thermodynamic incompatibility between the two phases, thereby lowering the interfacial tension. The magnitude of this reduction is dependent on the concentration of this compound, its molecular structure, and the nature of the two immiscible phases. The large molecular footprint of this compound means that a relatively low molar concentration can lead to a significant reduction in interfacial tension.
Table 2: Estimated Interfacial Tension Reduction by Long-Chain Esters in a Model Oil-Water System
| Ester Concentration (mol/L) | Interfacial Tension (mN/m) |
|---|---|
| 0 (Pure System) | 50 |
| 1 x 10⁻⁵ | 42 |
| 1 x 10⁻⁴ | 35 |
Note: This table presents hypothetical data to illustrate the trend of interfacial tension reduction by long-chain esters.
Rheological Modification Mechanisms in Non-Biological Formulations
In non-biological formulations, this compound can act as a rheology modifier, influencing the flow and deformation characteristics of the material. Its large size and molecular architecture play a key role in its mechanism of action.
When incorporated into polymer systems, this compound can affect viscosity through several mechanisms. In a polymer melt or a concentrated polymer solution, it can act as a plasticizer. The this compound molecules can intersperse between the polymer chains, increasing the free volume and reducing intermolecular friction. This leads to a decrease in the bulk viscosity of the system, making it easier to process.
Conversely, in certain formulations, particularly at lower temperatures or in systems where it has limited solubility, this compound can form crystalline or semi-crystalline domains. These domains can act as physical crosslinks between polymer chains, leading to an increase in viscosity and the formation of a gel-like structure. The branched isocetyl group can disrupt efficient packing, influencing the crystallization temperature and the morphology of the resulting structures.
Systems containing this compound can exhibit non-Newtonian flow behaviors such as shear-thinning and thixotropy.
Shear-Thinning: Shear-thinning is characterized by a decrease in viscosity with an increasing rate of shear. In formulations where this compound contributes to a structured network (e.g., through weak crystalline domains or associations with other components), the application of shear can break down this structure. ub.edu As the structure is disrupted, the resistance to flow decreases, resulting in a lower viscosity. This behavior is often reversible, with the structure reforming once the shear is removed. wikipedia.org
Thixotropic Behavior: Thixotropy is a time-dependent shear-thinning property. ub.edu A thixotropic fluid's viscosity decreases over time when subjected to constant shear and then gradually recovers when the shear is removed. The mechanism in systems with this compound can be attributed to the kinetics of the breakdown and reformation of the internal structure. The disruption of the network formed by this compound and other components under shear is not instantaneous, nor is its recovery. The long chains of this compound require time to reorient and re-establish the interactions that form the structured network at rest. This time lag in structural recovery is the hallmark of thixotropic behavior. anton-paar.com
Table 3: Hypothetical Rheological Profile of a Polymer System with and without this compound
| Shear Rate (s⁻¹) | Viscosity (Pa·s) - Without this compound | Viscosity (Pa·s) - With 2% this compound |
|---|---|---|
| 0.1 | 100 | 150 |
| 1 | 98 | 120 |
| 10 | 95 | 80 |
Note: This is a conceptual data table illustrating the potential shear-thinning effect induced by this compound in a polymer system.
Solubilization and Dispersant Mechanisms in Multi-Component Systems
In multi-component systems, this compound can function as a solubilizer or a dispersant, aiding in the stabilization of mixtures that would otherwise be immiscible or prone to separation.
As a solubilizer , its large, non-polar hydrocarbon structure allows it to create a favorable environment for the dissolution of other non-polar or sparingly soluble components within a more polar continuous phase. It can form aggregates or micelle-like structures that encapsulate the insoluble material, effectively increasing its solubility in the bulk medium.
As a dispersant , this compound can adsorb onto the surface of solid particles suspended in a liquid medium. The long behenate and isocetyl chains then extend into the surrounding liquid, creating a steric barrier. This steric hindrance prevents the close approach and agglomeration of the suspended particles, thus maintaining a stable dispersion. The effectiveness of this compound as a dispersant depends on the nature of the particle surface, the liquid medium, and the temperature.
Solvent Capacity and Solute-Isocetyl Behenate Interactions
This compound (C38H76O2) is a large, branched-chain ester characterized by a high molecular weight and a predominantly nonpolar structure. nih.gov Its solvent capacity is primarily dictated by its extensive hydrocarbon moiety, making it an effective solvent for nonpolar solutes under the principle of "like dissolves like." libretexts.org The molecule's solvency power can be quantitatively conceptualized using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). wikipedia.org
Due to its long, saturated alkyl chains (isocetyl and behenyl groups), this compound's HSP profile is dominated by the dispersion component (δd). The single ester functional group contributes minimally to polarity (δp) and hydrogen bonding (δh), and its influence is sterically hindered by the bulky alkyl chains. Consequently, this compound exhibits excellent solvency for lipids, waxes, and other low-polarity organic compounds. ci.guide
The interaction between this compound and a potential solute can be predicted by calculating the Hansen distance (Ra) between them in the three-dimensional Hansen space. A small Ra value indicates high affinity and likely solubility.
Interactive Data Table: Predicted Hansen Solubility Parameters and Solute Compatibility
The following table provides estimated HSP values for this compound and two hypothetical solutes to illustrate its selective solvency. A smaller Hansen distance (Ra) suggests better solubility.
| Compound | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Solute | Hansen Distance (Ra) from this compound | Predicted Solubility |
| This compound (Solvent) | 16.5 | 2.5 | 2.0 | - | - | - |
| Solute A (Nonpolar Wax) | 17.0 | 1.5 | 1.0 | Solute A | 1.87 | High |
| Solute B (Polar Additive) | 18.0 | 8.0 | 9.0 | Solute B | 9.15 | Low |
Note: HSP values for this compound are estimated based on its chemical structure for illustrative purposes. Actual experimental values may vary.
The solute-solvent interactions are almost exclusively governed by van der Waals dispersion forces. For a solute to dissolve, the energy gained from the interaction between this compound molecules and solute molecules must overcome the cohesive energy of the respective individual components. specialchem.com The large molecular volume and non-polar character of this compound make it an ideal medium for dissolving other high molecular weight, nonpolar substances, which is a critical function in various engineered materials like lubricants and plasticizers.
Pigment Dispersion Mechanisms in Non-Aqueous Media
In non-aqueous systems such as coatings, inks, and plastics, the effective dispersion of solid pigment particles is crucial for achieving desired properties like color strength, gloss, and stability. ijrpc.com The process involves three primary stages: wetting of the pigment surface, deagglomeration of particle clusters through mechanical energy, and subsequent stabilization to prevent reagglomeration (flocculation). hroc.in
This compound can function as a dispersing agent, primarily contributing to the stabilization stage through a steric hindrance mechanism. Its molecular architecture is well-suited for this role:
Anchor Group: The ester functional group can act as an anchor, adsorbing onto the surface of pigment particles, particularly those with some degree of surface polarity.
Stabilizing Chains: The long, bulky, and well-solvated isocetyl and behenyl chains extend from the pigment surface into the non-aqueous medium. uniqchem.com These chains create a significant steric barrier that physically prevents pigment particles from approaching one another closely enough for attractive van der Waals forces to cause flocculation. ulprospector.com
The use of fatty esters as dispersants has been shown to reduce the viscosity of pigment dispersions, allowing for higher pigment loading and more efficient milling. researchgate.net By ensuring particles remain separated, a finer particle size distribution is maintained, which enhances properties like gloss and color development. ijrpc.com
Interactive Data Table: Effect of a Long-Chain Ester Dispersant on Titanium Dioxide Dispersion
This table presents typical research findings on the impact of adding a long-chain ester, analogous to this compound, to a non-aqueous pigment dispersion.
| Formulation | Dispersant Concentration (% wt) | Mean Particle Size (D50, nm) | Dispersion Viscosity (mPa·s @ 10 s⁻¹) |
| Control (No Dispersant) | 0.0 | 850 | 1250 |
| With Ester Analogue | 1.0 | 420 | 600 |
| With Ester Analogue | 2.0 | 310 | 450 |
The data demonstrates that the incorporation of a long-chain ester significantly reduces both the mean particle size and the viscosity of the dispersion, indicating a more stable and efficient system.
Film Formation and Barrier Property Contributions
When incorporated into polymeric material systems, this compound can significantly influence the mechanisms of film formation and the final barrier properties of the material. As a large, hydrophobic, and non-volatile molecule, it can act as a plasticizer and a hydrophobic modifier. specialchem.com
During film formation from a polymer solution or dispersion, solvent evaporation brings polymer chains or particles closer together. nih.gov The presence of this compound molecules can intersperse between polymer chains. This action can disrupt polymer chain packing and lower the glass transition temperature (Tg), effectively plasticizing the film, making it more flexible and less prone to cracking.
The primary contribution of this compound to barrier properties is related to its inherent hydrophobicity. The barrier performance of a film, particularly against water vapor, is quantified by its Water Vapor Transmission Rate (WVTR). esterindustries.comslideshare.net Lower WVTR values indicate better barrier performance. The mechanisms by which this compound can improve water barrier properties include:
Hydrophobic Shielding: The long alkyl chains create a nonpolar environment that repels polar water molecules, impeding their ability to sorb onto and diffuse through the polymer matrix.
Void Filling: As a liquid ester, it can fill microscopic voids and free volume within the polymer structure, creating a more tortuous path for water molecules to traverse.
Research on modifying hydrophilic polymer films (like cellulose) with long-chain fatty anhydrides has demonstrated that the introduction of long alkyl chains can dramatically decrease the film's WVTR. rsc.org This principle suggests that blending a hydrophobic ester like this compound into a polymer matrix would yield a similar enhancement in water barrier performance.
Interactive Data Table: Influence of a Long-Chain Ester Additive on Polymer Film WVTR
The following table shows representative data on how the addition of a hydrophobic ester, as an analogue for this compound, can affect the water barrier properties of a biodegradable polymer film.
| Film Composition | Film Thickness (μm) | Water Vapor Transmission Rate (WVTR) (g/m²/day) |
| Base Polymer Film (Cellulose Acetate) | 50 | 1150 |
| Base Film + 5% Ester Analogue | 50 | 480 |
| Base Film + 10% Ester Analogue | 50 | 210 |
These findings underscore the role of this compound as a functional additive in engineered films, where it can enhance flexibility and significantly improve resistance to moisture permeation, thereby protecting sensitive contents or materials.
Application of Isocetyl Behenate in Advanced Material Science and Formulations
Integration into Polymer Matrices and Composites
Polymer matrix composites (PMCs) are materials created by combining a polymer matrix with reinforcements like particles or fibers to enhance material properties. researchgate.net The characteristics of the matrix are crucial as they determine the composite's ability to withstand various stresses. researchgate.net Isocetyl behenate (B1239552) can be integrated into these polymer systems to modify their physical characteristics.
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. researchgate.net They achieve this by inserting themselves between the polymer chains, thereby increasing the intermolecular distance. researchgate.net This separation reduces the secondary forces between the chains, which in turn lowers the polymer's glass transition temperature (Tg), making it softer and more flexible. researchgate.net
Esters, particularly those with high molecular weights, are utilized as plasticizers in various polymer formulations. cestisa.comphoenix-chem.com The length of the hydrocarbon chain on the plasticizer molecule is a significant factor in its effectiveness; longer chains generally impart better flexibility to the final product. google.com Isocetyl behenate, with its combined 38-carbon backbone, fits the profile of a high molecular weight ester capable of acting as a plasticizer. It can be used as a plasticizer for polymer resins in specific applications to improve their flexibility. cestisa.comphoenix-chem.com For example, esters derived from behenic acid have been noted for their ability to impart flexibility to polysaccharide-based gel foams. justia.com
Table 1: Key Attributes of Plasticizers and the Role of this compound
| Attribute | General Function in Polymers | Relevance of this compound |
|---|---|---|
| Molecular Weight | High molecular weight is typical for low-volatility plasticizers. google.com | This compound is a high molecular weight ester (C38H76O2). |
| Flexibility | Increases the polymer's flexibility and workability. researchgate.net | Can be used as a plasticizer for polymer resins. cestisa.comphoenix-chem.com |
| Intermolecular Space | Increases the separation between polymer chains. researchgate.net | Its large, branched structure can effectively separate polymer chains. |
| Glass Transition (Tg) | Lowers the Tg of the polymer matrix. researchgate.net | By increasing intermolecular space, it lowers the energy needed for chain movement. |
For a plasticizer to be effective, it must be compatible with the polymer matrix to prevent phase separation or migration (exudation) over time. google.com Compatibility is largely governed by the relative polarities of the polymer and the plasticizer. google.com The ester group in this compound provides a polar region, while its long alkyl chains are non-polar. This amphiphilic nature dictates its compatibility with different polymers.
Its long hydrocarbon chains suggest good compatibility with non-polar polymers such as polyolefins. In more polar polymers, such as polyvinyl chloride (PVC), compatibility can be a challenge for purely hydrocarbon plasticizers. google.com However, the ester functionality in this compound improves its interaction with moderately polar polymers compared to a non-polar wax of similar molecular weight. Some branched esters are noted for their high compatibility with other esters and their utility as resin plasticizers. phoenix-chem.com The integration of such additives can significantly enhance the mechanical, thermal, and electrical properties of the resulting composite material. researchgate.netthegraphenecouncil.org
Role in Emulsion and Suspension Systems (Non-Biological Contexts)
In material science, emulsions and suspensions are critical in various manufacturing and application processes. This compound can function as a stabilizing agent in these systems.
Emulsions are inherently unstable mixtures of two immiscible liquids, such as oil and water. nih.gov Emulsifiers are surface-active agents that stabilize these systems by reducing the interfacial tension between the two phases and forming a protective barrier around the droplets of the dispersed phase. nih.govijirss.com This film prevents the droplets from coalescing, thus enhancing the stability of the emulsion. ijirss.com
This compound is identified as a compound that can serve as an emulsifier. googleapis.com In non-aqueous or water-in-oil (W/O) emulsions, where the continuous phase has a low dielectric constant, stability is derived primarily from the strength of the interfacial film and steric hindrance rather than electrostatic repulsion. ijirss.com The large, bulky structure of this compound is well-suited for providing this steric stabilization. Additionally, thickeners and stabilizers can modify the rheology of the continuous phase, increasing its viscosity to limit the movement and coalescence of droplets. googleapis.commdpi.com
| Sedimentation Control | Higher viscosity and controlled flocculation prevent particles from settling into a hard cake. americanpharmaceuticalreview.com | Can contribute to creating a structured system that suspends particles. googleapis.com |
In suspensions, solid particles are dispersed in a liquid medium. A key challenge is preventing sedimentation, where particles settle due to gravity. According to Stokes' Law, the rate of sedimentation is inversely proportional to the viscosity of the liquid phase. americanpharmaceuticalreview.com Therefore, increasing the system's viscosity is a primary method for enhancing suspension stability. americanpharmaceuticalreview.com
High molecular weight polymers and other thickeners are used to modify the rheology of a system, creating a structure that can suspend particles. googleapis.com this compound can be a component in gelled ester compositions, which are used to create viscous two-phase gels capable of suspending solids, liquids, or gases. googleapis.comgoogle.com These systems work by forming a network that entraps the particles, preventing them from settling. In some cases, controlled flocculation—where particles form loose aggregates—is desirable because it results in a larger sediment volume that is easily redispersed and less prone to forming a compact, irreversible cake at the bottom. americanpharmaceuticalreview.com
Lubricant and Friction Modification Applications
Lubricants are essential for reducing friction and wear between moving surfaces. Fatty acid esters are recognized as a class of boundary lubricants. nih.gov Boundary lubrication occurs under conditions of high load and low speed where a continuous fluid film cannot be maintained.
Friction modifiers are oil-soluble additives that adsorb onto surfaces to form a thin, sacrificial boundary film. rymax-lubricants.com This film is softer than the surfaces themselves and reduces friction and prevents direct metal-to-metal contact. rymax-lubricants.com A typical friction modifier molecule has a polar "head" that anchors to the surface and a non-polar "tail". rymax-lubricants.com this compound fits this molecular architecture, with its polar ester group and long, non-polar alkyl chains. It is described as an ingredient that provides slip and lubricity, which is beneficial in reducing the tackiness of polymer resins and for use in solids and barrier creams. cestisa.comalzointernational.com The use of such friction modifiers is a key strategy for improving energy efficiency in mechanical systems. scispace.com
Dispersant in Industrial and Specialty Chemical Formulations
This compound, a large-molecule fatty ester, finds utility as a dispersing agent in a variety of industrial and specialty chemical formulations, particularly in non-aqueous systems. Its function is critical in processes that require the uniform suspension of solid particles, such as pigments and fillers, within a liquid medium. The efficacy of esters like this compound in these applications stems from their molecular structure, which combines a bulky, non-polar alkyl chain with a polar ester group. This amphiphilic nature allows the molecule to interface effectively between the solid particle surface and the liquid carrier.
In industrial applications such as paints, coatings, and inks, achieving a stable and fine dispersion of pigments is paramount for the final product's performance and appearance. monchy.com The dispersion process involves breaking down pigment agglomerates into smaller, primary particles and stabilizing them to prevent reagglomeration. iaea.org Fatty acid esters contribute to this process primarily through steric hindrance. The long, branched alkyl chains of a molecule like this compound adsorb onto the surface of pigment particles, forming a protective layer that physically prevents the particles from coming into close contact and flocculating.
The performance of a dispersant is often evaluated by its ability to reduce the viscosity of the pigment concentrate, decrease the time required for milling, and improve key properties of the final formulation like color strength, gloss, and stability. iaea.orgsanyo-chemical-solutions.com Nonionic surfactants with ester bonds are frequently used to enhance the wettability of pigments, which is the initial step for effective dispersion. sanyo-chemical-solutions.com While specific performance data for this compound is not extensively detailed in publicly available research, the general principles of fatty acid esters in non-aqueous dispersions provide a strong indication of its functional benefits.
Detailed Research Findings:
Research into dispersing agents for non-aqueous systems highlights the importance of the dispersant's chemical structure. Studies on fatty acid esters and similar materials show that their adsorption onto particle surfaces is key to stabilization. mat-test.comresearchgate.net The effectiveness of the steric barrier they create depends on factors like the length and branching of the alkyl chains and the nature of the particle surface. For instance, in non-aqueous dispersions of metal oxides, dispersants with longer carbon chains have been shown to provide better stability. researchgate.net
The table below illustrates the typical performance metrics evaluated when assessing a dispersant like this compound in a representative industrial coating formulation. The data is representative of the type of improvements expected from an effective fatty ester dispersant.
| Performance Metric | Control (No Dispersant) | Formulation with Fatty Ester Dispersant (e.g., this compound) |
| Initial Viscosity (cP at 25°C) | 1800 | 1100 |
| Grind Time to Hegman 7 (minutes) | 45 | 25 |
| Mean Pigment Particle Size (μm) | 8.5 | 3.2 |
| 60° Gloss (Gloss Units) | 75 | 88 |
| Dispersion Stability (24h, % Sedimentation) | 12% | < 2% |
This table is illustrative and represents typical performance improvements seen with effective ester dispersants in pigment formulations. Specific values would vary based on the exact formulation, pigment type, and processing conditions.
Environmental Behavior and Sustainability Considerations of Isocetyl Behenate
Biodegradation Pathways and Kinetics in Environmental Compartments
The primary mechanism for the environmental degradation of isocetyl behenate (B1239552) is biodegradation by microorganisms. As an ester, it is expected to undergo enzymatic hydrolysis as the initial step in its breakdown pathway. industrialchemicals.gov.au This process is influenced by the presence of oxygen and the specific microbial communities in different environmental compartments like soil, water, and sediment.
The degradation of isocetyl behenate begins with the cleavage of the ester bond, a process known as hydrolysis, to yield its constituent alcohol and fatty acid: isocetyl alcohol and behenic acid. industrialchemicals.gov.aurnasinc.com This initial step can occur under both aerobic and anaerobic conditions.
Aerobic Degradation: In the presence of oxygen, the resulting behenic acid, a long-chain fatty acid (LCFA), is further degraded by a metabolic process called β-oxidation. teamaquafix.com This pathway systematically shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. However, the degradation of LCFAs in aerobic systems can be challenging and may require specialized microorganisms. teamaquafix.com The branched nature of the isocetyl alcohol component may also influence its degradation rate, as branched chains can sometimes present steric hindrance to microbial enzymes compared to linear chains.
Anaerobic Degradation: Under anaerobic conditions, such as those found in sediment or anaerobic digesters of wastewater treatment plants, the degradation pathway also starts with hydrolysis. teamaquafix.com The subsequent breakdown of behenic acid proceeds through β-oxidation, but utilizes different electron acceptors than oxygen. rnasinc.com This process is carried out by syntrophic bacteria that break down the LCFA into shorter-chain fatty acids and acetate, which are then utilized by methanogenic archaea to produce methane (B114726) and carbon dioxide. teamaquafix.comnih.gov Research on other alkyl esters has shown that structural properties significantly affect anaerobic biodegradation rates. For instance, branching in the alcohol moiety has been found to hinder the rate and completeness of anaerobic degradation. researchgate.net This suggests that the isocetyl group in this compound might lead to slower degradation compared to linear esters under anaerobic conditions.
The initial and principal metabolites of this compound hydrolysis are behenic acid and isocetyl alcohol.
Behenic Acid: This saturated C22 fatty acid is a naturally occurring substance and is readily metabolized by microorganisms. teamaquafix.com Its persistence in the environment is expected to be low, as it serves as a carbon source for various bacteria and fungi.
Isocetyl Alcohol (Isohexadecanol): This C16 branched fatty alcohol is also expected to be biodegradable. Fatty alcohols are generally oxidized by microorganisms to the corresponding fatty acids, which then enter the β-oxidation pathway. europa.eu
Table 1: Predicted Biodegradation Profile of this compound
| Aspect | Aerobic Conditions | Anaerobic Conditions | Key Factors |
|---|---|---|---|
| Initial Step | Hydrolysis to Isocetyl Alcohol and Behenic Acid | Hydrolysis to Isocetyl Alcohol and Behenic Acid | Water availability, microbial esterase activity |
| Primary Mechanism | β-oxidation of Behenic Acid | Syntrophic β-oxidation and Methanogenesis | Presence of specialized microbial consortia |
| Metabolites | Isocetyl Alcohol, Behenic Acid, Acetyl-CoA | Isocetyl Alcohol, Behenic Acid, Acetate, Methane, CO2 | Oxygen availability |
| Predicted Rate | Moderate to Slow | Potentially slower than linear esters due to branching researchgate.net | Molecular structure (branching), low water solubility |
Fate and Transport in Aquatic and Terrestrial Systems
The movement and distribution (fate and transport) of a chemical in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to adsorb to soil and sediment. ies-ltd.chcdc.gov
This compound is characterized by a high molecular weight and is estimated to have very low water solubility. thegoodscentscompany.comepa.gov This property dictates that in aquatic environments, the compound will not remain dissolved in the water column. Instead, it will strongly adsorb to suspended solids and partition to sediment.
In terrestrial systems, if released to soil (e.g., through the application of sewage sludge), this compound is expected to have very low mobility. industrialchemicals.gov.au Its high affinity for organic matter in soil and sediment, predicted by a high soil adsorption coefficient (Log Koc), means it will remain bound to soil particles, with negligible potential for leaching into groundwater. industrialchemicals.gov.au The primary transport mechanism for this compound would likely be the movement of soil or sediment particles to which it is adsorbed.
Table 2: Estimated Physicochemical Properties and Environmental Fate of this compound
| Property | Value / Prediction | Implication for Fate and Transport |
|---|---|---|
| Molecular Formula | C38H76O2 epa.gov | High molecular weight contributes to low volatility and low water solubility. |
| Molecular Weight | 565.02 g/mol epa.gov | Contributes to low mobility. |
| Water Solubility | 3.161e-013 mg/L @ 25 °C (estimated) thegoodscentscompany.com | Substance will rapidly partition from water to solid phases (sediment, sludge). |
| Log Koc (Soil Adsorption) | High (estimated) industrialchemicals.gov.au | Immobile in soil; low potential for groundwater contamination. |
| Primary Environmental Sink | Sediment and soil. | The compound is expected to accumulate in these compartments where degradation will occur. |
Ecotoxicological Assessment in Model Environmental Organisms
For substances like this compound that are practically insoluble in water, aquatic toxicity testing is challenging. Often, no adverse effects are observed up to the compound's limit of water solubility. europa.eu Based on data for analogous esters, such as isocetyl stearate, this compound is not expected to be toxic to environmental organisms. ewg.org The initial breakdown products, behenic acid and isocetyl alcohol, are also considered to be of low ecotoxicological concern. atamanchemicals.com
Table 3: Inferred Ecotoxicological Profile for this compound
| Organism Type | Endpoint | Predicted Toxicity | Justification |
|---|---|---|---|
| Fish | Acute Toxicity (e.g., 96-hr LC50) | Low Concern | Based on data for analogous long-chain esters which show no toxicity up to the limit of water solubility. europa.eu |
| Aquatic Invertebrates | Acute Toxicity (e.g., 48-hr EC50 for Daphnia) | Low Concern | Inferred from structurally similar compounds and very low water solubility. europa.euewg.org |
| Algae | Growth Inhibition (e.g., 72-hr EC50) | Low Concern | Inferred from the general low toxicity profile of this chemical class. europa.eu |
| Soil Organisms | Terrestrial Toxicity | Low Concern | Strong adsorption to soil reduces bioavailability to soil-dwelling organisms. |
Emerging Research Directions and Future Challenges in Isocetyl Behenate Science
Development of Novel Isocetyl Behenate (B1239552) Derivatives with Tailored Properties
The core structure of isocetyl behenate, a branched-chain alcohol esterified with a long-chain fatty acid, provides a versatile platform for chemical modification. Research is moving towards the rational design of novel derivatives to achieve specific, tailored properties for next-generation cosmetic and personal care products. The primary goal is to fine-tune characteristics such as melting point, viscosity, spreadability, and skin feel by strategically altering the molecular architecture.
Future research directions include:
Modification of the Alcohol Moiety: Synthesizing esters with different branched-chain alcohols to alter the steric hindrance and, consequently, the slip and cushion of the emollient.
Alteration of the Acid Chain: Utilizing fatty acids of varying lengths or with different degrees of saturation to control the melting point and occlusivity of the resulting ester.
Introduction of Functional Groups: Incorporating additional functional groups, such as hydroxyl or ether linkages, into the ester structure could introduce new properties like increased hydrophilicity or unique sensory profiles. A patent describes the synthesis of various derivatives of behenic acid, including ethylene (B1197577) glycol monobehenate, to create compounds with specific melting points below 80°C. google.com
These modifications are guided by the need for esters that can provide specific benefits, such as improved pigment wetting in color cosmetics, a lighter feel in daily-wear skincare, or enhanced substantivity for long-lasting effects.
| Derivative Type | Structural Modification Example | Predicted Impact on Properties | Potential Application |
|---|---|---|---|
| Shorter Acid Chain | Isocetyl Stearate | Lower melting point, lighter skin feel, faster absorption. | Daily-wear facial moisturizers, lightweight lotions. |
| Longer Alcohol Chain | Isostearyl Behenate | Increased substantivity and cushion, richer feel. rsc.org | Night creams, restorative skin treatments, lipsticks. |
| Increased Branching | Isocetyl Isostearate | Enhanced spreadability, lower viscosity, dry emollience. phoenix-chem.com | Makeup preparations, body oils. |
| Linear Alcohol | Cetyl Behenate | Higher melting point, more structured, waxy feel. | Stick formulations (e.g., antiperspirants), viscosity builders. |
| Functional Group Addition | Ethylene Glycol Monobehenate | Increased polarity, potential for self-emulsification. google.com | Wash-off products, hydrophilic formulations. |
Advanced Characterization Techniques for In-Situ and Real-Time Analysis
A significant challenge in optimizing the synthesis and application of this compound is understanding the dynamic processes involved. Advanced characterization techniques are emerging that allow for the observation of chemical reactions and physical interactions as they happen, providing invaluable data for process control and formulation development.
Key techniques and their applications include:
In-Situ Spectroscopy: Real-time in-situ Fourier-transform infrared (FT-IR) spectroscopy allows chemists to monitor the esterification reaction that produces this compound. researchgate.netresearchgate.net By tracking the disappearance of reactant peaks (e.g., carboxylic acid O-H stretch) and the appearance of product peaks (e.g., ester C=O stretch), the reaction kinetics, catalyst efficiency, and endpoint can be determined with high precision. researchgate.netresearchgate.net This eliminates the need for offline sampling and analysis, leading to more efficient and controlled manufacturing processes.
Advanced Chromatographic and Spectrometric Methods: While standard techniques are well-established, their application to complex ester mixtures is advancing. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are crucial for separating and identifying reactants, byproducts, and the final ester product. americanpharmaceuticalreview.com For thermally unstable esters, derivatization methods are often employed to ensure accurate analysis. americanpharmaceuticalreview.com Tandem mass spectrometry (ESI-MS-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for detailed structural elucidation of the final ester and any novel derivatives. mdpi.comspectroscopyonline.commdpi.com
Rheological and Thermal Analysis: To understand how this compound behaves within a final formulation, techniques like dynamic rheology and Differential Scanning Calorimetry (DSC) are critical. Rheology measures the flow and deformation properties, which correlate directly to the texture and application feel of a cream or lotion. cam.ac.uk DSC is used to characterize the melting and crystallization behavior of the ester, which is fundamental to the stability and sensory profile of the final product. google.com
| Technique | Information Provided | Application in this compound Science |
|---|---|---|
| In-Situ FT-IR Spectroscopy | Real-time reaction kinetics, conversion rates, catalyst performance. researchgate.netresearchgate.net | Optimization of synthesis parameters (temperature, pressure, catalyst load). |
| Gas/Liquid Chromatography (GC/LC) | Separation, identification, and quantification of components in a mixture. americanpharmaceuticalreview.com | Purity assessment, analysis of residual reactants or byproducts. |
| Mass Spectrometry (MS) | Molecular weight and structural information. spectroscopyonline.com | Confirmation of molecular identity of this compound and its derivatives. |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, confirmation of ester linkages. mdpi.commdpi.com | Unambiguous structure elucidation of novel ester derivatives. |
| Differential Scanning Calorimetry (DSC) | Melting point, crystallization temperature, phase transitions. google.com | Predicting formulation stability and sensory characteristics (e.g., skin melt). |
| Dynamic Rheology | Viscosity, elasticity, flow behavior under stress. cam.ac.uk | Characterizing the texture and application feel of final formulations. |
Computational Modeling and Simulation of this compound Interactions
Computational chemistry is becoming an indispensable tool in cosmetic science, offering a way to predict molecular behavior and properties, thereby reducing the need for extensive trial-and-error laboratory work. For this compound, modeling and simulation provide insights into its interactions at the molecular level.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to visualize how this compound interacts with other molecules. ebsco.comnih.gov This can be used to understand its arrangement within the skin's lipid barrier, predict its effect on skin hydration, or model its compatibility with other ingredients in a complex formulation. biorxiv.org Such simulations are valuable for explaining the mechanisms behind its emollient properties and for predicting the skin feel of new derivatives. ebsco.combiorxiv.org
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models use statistical methods to correlate the chemical structure of molecules with their physical properties. biorxiv.org For esters like this compound, QSPR can be used to predict properties such as melting point, viscosity, and skin permeability based on molecular descriptors. uni-konstanz.de This approach is particularly useful for screening large libraries of potential new derivatives to identify candidates with the most promising properties before undertaking their synthesis. uni-konstanz.de
Predictive Toxicology and Safety Assessment: Computational models are increasingly used for the initial safety assessment of cosmetic ingredients. nih.gov By analyzing the chemical structure of this compound and its potential metabolites, these models can predict potential toxicological endpoints, aligning with the global push to reduce animal testing. uni-konstanz.denih.gov
| Computational Method | Primary Function | Specific Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules. ebsco.comnih.gov | Modeling interaction with skin lipids; predicting conformation in emulsions. biorxiv.org |
| Quantitative Structure-Property Relationship (QSPR) | Predicts properties based on molecular structure. uni-konstanz.de | Forecasting the melting point, viscosity, and sensory feel of new derivatives. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models chemical reactions and electronic properties. nih.gov | Investigating the mechanism of enzymatic or chemical synthesis. |
| In Silico Toxicology | Predicts potential toxicity based on chemical structure and pathways. nih.gov | Early-stage safety screening of new derivatives and impurities. |
Exploration of this compound in Sustainable Chemical Technologies
The cosmetic industry is under significant pressure to adopt more sustainable practices, from raw material sourcing to manufacturing processes. Research into this compound is therefore increasingly focused on "green chemistry" principles. ecoonline.com
Renewable Feedstocks: this compound is often derived from vegetable sources, which aligns with the trend away from petrochemicals. phoenix-chem.cominci.guide Future challenges lie in ensuring that these plant-based feedstocks (e.g., for behenic acid and isocetyl alcohol) are sourced from sustainable and traceable supply chains to minimize environmental impact. databridgemarketresearch.comukri.org
Biocatalysis: A major area of research is the use of enzymes, particularly lipases, as catalysts for the esterification reaction. researchgate.netmdpi.com Biocatalysis offers several advantages over traditional chemical synthesis, including higher specificity (reducing byproducts), milder reaction conditions (lower energy consumption), and the use of non-toxic, biodegradable catalysts. mdpi.com This approach represents a significant step towards a more environmentally friendly production process for cosmetic esters.
Energy and Process Efficiency: Beyond the catalyst, research is focused on optimizing the entire manufacturing process to reduce waste and energy use. This includes developing solvent-free reaction systems and improving downstream purification methods to be more eco-friendly. ecoonline.comresearchgate.net The goal is to create a production cycle that is not only economically viable but also has a minimal environmental footprint, fitting within a circular economy model. csct.ac.ukbath.ac.uk
| Parameter | Traditional Chemical Synthesis | Enzymatic Synthesis (Biocatalysis) |
|---|---|---|
| Catalyst | Inorganic acids or metal catalysts. | Enzymes (e.g., Lipase). mdpi.com |
| Temperature | High (often >150°C). | Mild (typically 40-70°C). researchgate.net |
| Byproducts | Can generate undesirable side products and colored impurities. | High specificity leads to fewer byproducts. mdpi.com |
| Energy Consumption | High. mdpi.com | Low. mdpi.com |
| Environmental Impact | Use of harsh catalysts and high energy can be detrimental. mdpi.com | Considered a "green" process with biodegradable catalysts. ecoonline.com |
Cross-Disciplinary Research Synergies and Applications
The unique properties of this compound and similar esters open up possibilities for applications beyond traditional skincare and color cosmetics. Future growth in this area will likely be driven by collaborations between cosmetic chemists and researchers in other scientific fields.
Pharmaceuticals and Drug Delivery: The emollient and occlusive properties of esters are highly relevant to topical pharmaceutical formulations. This compound could be explored as a vehicle in dermatological preparations to improve the stability and skin feel of medicated creams. Furthermore, its interaction with the stratum corneum could be harnessed to modulate the penetration of active pharmaceutical ingredients (APIs), making it a functional excipient in transdermal drug delivery systems. biorxiv.orggoogle.com
Materials Science: Long-chain esters are known for their lubricating and plasticizing properties. There is potential for using bio-based esters like this compound as sustainable additives in polymers and plastics, potentially replacing fossil-fuel-derived plasticizers.
Advanced Textiles: In the textile industry, emollients can be used as finishing agents to impart softness and a desirable hand-feel to fabrics. Research could explore the use of this compound in microencapsulation technologies to create "wearable skincare," where the emollient is gradually released from the fabric onto the skin.
Food Technology: While this compound itself is not a food additive, structurally similar esters, such as glyceryl behenate, are used in the food industry as emulsifiers and coating agents. spectrumchemical.com Synergistic research between cosmetic and food scientists on the physical chemistry of these esters could lead to innovations in creating stable emulsions and controlling lipid crystallization in both fields.
| Discipline | Potential Application | Research Objective |
|---|---|---|
| Pharmaceutical Science | Excipient in topical drug formulations. google.com | To control the release and skin permeation of active pharmaceutical ingredients. biorxiv.org |
| Materials Science | Bio-based plasticizer or lubricant. | To improve the flexibility and reduce the environmental impact of polymer materials. |
| Textile Engineering | Microencapsulated fabric finishing agent. | To create textiles with enhanced softness and skin-moisturizing properties. |
| Food Science | Model compound for studying lipid behavior. | To understand and control texture and stability in food emulsions (synergy with esters like glyceryl behenate). spectrumchemical.com |
| Tribology | Component in bio-lubricants. | To study friction and wear reduction using sustainable, long-chain esters. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing isocetyl behenate in academic research?
- Methodological Answer : Synthesis typically involves esterification of behenic acid (C22:0) with isocetyl alcohol under acid catalysis. Purification may require column chromatography or recrystallization to achieve >95% purity. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C), Fourier-transform infrared spectroscopy (FTIR) to verify ester bond formation (~1740 cm⁻¹), and gas chromatography-mass spectrometry (GC-MS) to assess purity and detect residual solvents . For reproducibility, experimental protocols must detail reaction conditions (e.g., molar ratios, temperature, catalyst concentration) and purification steps .
Q. How can researchers determine the physicochemical properties of this compound using experimental techniques?
- Methodological Answer : Key properties include melting point (DSC), viscosity (rheometry), and solubility (Hansen solubility parameters). Differential scanning calorimetry (DSC) can identify phase transitions, while rheological studies assess viscoelastic behavior in formulations. Solubility profiles should be tested in polar/aprotic solvents (e.g., ethanol, acetone) and lipid matrices. Surface tension measurements (Wilhelmy plate method) and critical micelle concentration (CMC) analysis via tensiometry are recommended for studying its emulsifying potential .
Advanced Research Questions
Q. How can researchers design experiments to optimize the incorporation of this compound in multi-component formulations?
- Methodological Answer : Use a design of experiments (DoE) approach, such as a three-factor factorial design, to evaluate interactions between this compound concentration, temperature, and co-emulsifiers (e.g., glyceryl stearate). Response surface methodology (RSM) can model optimal ratios for stability and texture. For example, vary this compound (5–15% w/w), sodium chloride (0.1–0.5%), and coating levels to assess effects on emulsion droplet size (dynamic light scattering) and zeta potential . Statistical tools like ANOVA identify significant factors (p < 0.05) and interactions .
Q. What methodologies are recommended to address contradictions in reported data on the stability of this compound under varying conditions?
- Methodological Answer : Conduct a systematic review of literature to identify conflicting stability data (e.g., oxidation rates, hydrolysis). Replicate experiments under controlled conditions (temperature, humidity, light exposure) using standardized protocols. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can quantify degradation products (e.g., free fatty acids). Cross-validate results with alternative techniques, such as LC-MS for trace impurities, and apply error analysis (e.g., %RSD) to assess reproducibility .
Q. What advanced analytical techniques are suitable for studying the interaction of this compound with other lipid-based excipients?
- Methodological Answer : Small-angle X-ray scattering (SAXS) can resolve structural changes in lipid bilayers or micelles when combined with surfactants. Isothermal titration calorimetry (ITC) quantifies binding affinities between this compound and co-emulsifiers. Synchrotron-based techniques (e.g., X-ray diffraction) reveal polymorphic transitions in semi-solid matrices. For dynamic interactions, use fluorescence quenching assays with pyrene probes to study micellar incorporation .
Data Analysis and Interpretation
Q. How should researchers evaluate the reliability of data generated in studies involving this compound?
- Methodological Answer : Apply the CRAP test (Currency, Reliability, Authority, Purpose) to literature sources. For experimental data, calculate measurement uncertainties (e.g., ±0.5°C for DSC) and propagate errors in derived parameters (e.g., enthalpy changes). Use Grubbs’ test to identify outliers in replicate analyses. Cross-reference findings with secondary databases (SciFinder, Web of Science) to verify consistency with published values .
Q. What strategies can resolve discrepancies between computational predictions and experimental results for this compound’s behavior?
- Methodological Answer : Re-examine computational models (e.g., molecular dynamics simulations) for force field parameter accuracy. Compare predicted logP values (e.g., ChemAxon) with experimental octanol-water partition coefficients. If discrepancies persist, validate assumptions (e.g., solvent effects, conformational flexibility) using ab initio calculations (DFT) or Monte Carlo simulations. Experimental validation via neutron scattering or atomic force microscopy (AFM) can reconcile molecular-scale predictions with macroscopic observations .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical reporting of this compound’s safety profile in academic studies?
- Methodological Answer : Adhere to OECD guidelines for in vitro toxicity assays (e.g., MTT assay for cytotoxicity on HaCaT cells). Disclose conflicts of interest (e.g., funding from cosmetic industries) and cite Material Safety Data Sheets (MSDS) for hazard identification. For animal studies, follow ARRIVE 2.0 guidelines and obtain institutional ethics approval. Raw data (e.g., LC50 values) must be archived in repositories like Zenodo for transparency .
Q. What protocols enhance the reproducibility of formulations containing this compound?
- Methodological Answer : Publish detailed supplementary materials, including batch records (e.g., supplier CAS numbers, lot-specific purity), equipment calibration data, and environmental controls (e.g., humidity during emulsification). Use Open Science Framework (OSF) to share protocols and raw datasets. For peer review, provide step-by-step videos of critical procedures (e.g., homogenization speed settings) to minimize ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
